2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound, including its geometry, conformation, and stereochemistry.Chemical Reactions Analysis
This would involve understanding the various chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.Scientific Research Applications
TRPV1 Antagonism and Pain Treatment
A research study outlines the development of compounds related to AMG 517, including piperazinylpyrimidine analogues, as potent TRPV1 antagonists. These compounds, including one with a fluorophenyl component, showed promising results in blocking TRPV1-mediated physiological responses and reducing thermal hyperalgesia, highlighting their potential as treatments for chronic pain (Wang et al., 2007).
Antimicrobial Activity
Another study synthesized a series of compounds, including those with piperazin-1-yl and fluoro-phenyl elements, and evaluated their antibacterial activity. These compounds exhibited significantly lower MIC values compared to linezolid against various resistant bacteria, suggesting their potential as potent antibacterial agents (Varshney et al., 2009).
ACAT-1 Inhibition and Disease Treatment
Research into ACAT inhibitors identified a compound with a fluorophenyl and piperazine unit, which showed potent inhibition of human ACAT-1. This compound demonstrated high aqueous solubility and improved oral absorption, suggesting its utility in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve speculating on potential future research directions or applications for the compound based on its properties and behavior.
Please consult a professional chemist or a reliable database for specific information about this compound. It’s always important to handle chemicals safely and responsibly.
properties
IUPAC Name |
2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5OS2/c22-17-5-1-2-6-18(17)26-7-9-27(10-8-26)19-12-21(25-15-24-19)30-14-20(28)23-13-16-4-3-11-29-16/h1-6,11-12,15H,7-10,13-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHINRYVKVITSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide |
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